3-(4-fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-(4-fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines fluorobenzyl, methoxyphenyl, and tetrahydropyrimido[2,1-f]purine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimido[2,1-f]purine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the 4-fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the intermediate compound.
Attachment of the 2-methoxyphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxid
Biological Activity
The compound 3-(4-fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a novel derivative within the purine family, known for its potential biological activities. This article explores its pharmacological properties, focusing on its interactions with adenosine receptors and monoamine oxidase (MAO) inhibition.
Chemical Structure and Properties
- Molecular Formula : C23H22FN5O3
- Molecular Weight : 435.46 g/mol
- InChIKey : OHQAULGWYFUTJQ-UHFFFAOYSA-N
The structure includes a tetrahydropyrimidine ring fused to a purine base, which is crucial for its biological activity. The presence of fluorine and methoxy groups enhances its binding affinity to various biological targets.
Adenosine Receptor Interaction
Research indicates that compounds similar to this derivative exhibit significant activity as adenosine receptor antagonists. Specifically, they target the A1 and A2A subtypes of adenosine receptors:
- A1 Receptor Affinity : Compounds in this class have shown varying affinities for A1 receptors. For example, derivatives with specific substitutions can achieve Ki values in the nanomolar range.
- A2A Receptor Affinity : Similar trends are observed with A2A receptors, where modifications to the structure can enhance selectivity and potency.
Monoamine Oxidase Inhibition
The compound also demonstrates inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases:
- IC50 Values : Certain derivatives have shown IC50 values around 106 nM for MAO-B inhibition, indicating potential therapeutic benefits in treating conditions like Parkinson's disease.
Structure-Activity Relationship (SAR)
A comprehensive study evaluated 64 novel derivatives of tetrahydropyrimidines to establish SAR. Key findings include:
- Substituents at positions N1 and N3 significantly influence receptor binding affinities.
- Compounds with bulky substituents at N8 showed enhanced selectivity for A2A receptors while maintaining A1 antagonism.
Comparative Data Table
Compound ID | A1 Ki (nM) | A2A Ki (nM) | MAO-B IC50 (nM) | Notes |
---|---|---|---|---|
9a | 249 | 253 | 508 | Dual antagonist |
9b | 116 | 94 | 260 | Potent dual antagonist |
20h | 149 | - | - | Selective for A2A |
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-26-20-19(21(30)29(23(26)31)14-15-8-10-16(24)11-9-15)28-13-5-12-27(22(28)25-20)17-6-3-4-7-18(17)32-2/h3-4,6-11H,5,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCYBZKMBYCCBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)N4CCCN(C4=N2)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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